Galamustine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

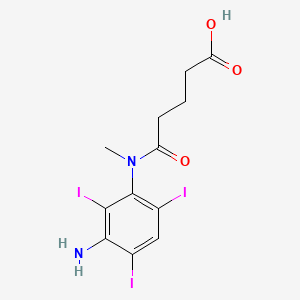

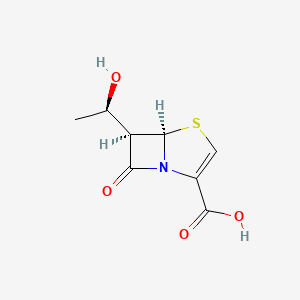

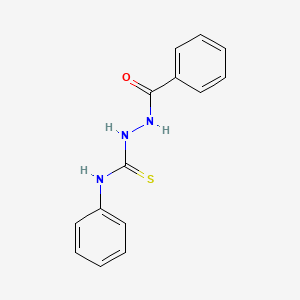

Galamustine hydrochloride is a small molecule drug known for its anti-cancer properties. It is a DNA inhibitor and DNA alkylating agent, initially developed by AbbVie, Inc. The compound has shown potential in treating neoplasms, although its development was discontinued after Phase 1 clinical trials .

準備方法

Galamustine hydrochloride is synthesized through a multi-step process. The secondary hydroxyl groups of D-galactopyranose are protected by vicinal capping into bis(acetonides), yielding 1,2:3,4-di-O-isopropylidene-D-galactopyranose. This intermediate is then tosylated at the 6-CH2OH position and alkylated at C-6 with diethanolamine. The hydroxyethyl groups of the resulting compound are chlorinated, and the acetonides are deblocked with dilute aqueous acid to produce 6-bis(2-chloroethyl)amino-6-deoxy-D-galactopyranose hydrochloride .

化学反応の分析

Galamustine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloroethyl groups.

Alkylation Reactions: As a DNA alkylating agent, it forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription.

Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove protective groups.

Common reagents used in these reactions include tosyl chloride for tosylation, diethanolamine for alkylation, and dilute aqueous acid for deblocking. The major products formed from these reactions are intermediates leading to the final this compound compound .

科学的研究の応用

Galamustine hydrochloride has been studied extensively for its anti-cancer properties. It has shown efficacy in inhibiting cell growth and affecting cell cycle kinetics in murine P388 leukemia and Chinese hamster ovary cells. The compound has been compared with L-phenylalanine mustard, showing similar effects on cell kinetics at IC50 doses .

In addition to its use in cancer research, this compound has been studied for its potential in reducing bone marrow toxicity compared to other nitrogen mustards . Its ability to form stable disubstituted adducts with diethyl-dithiocarbamic acid has also been explored using high-performance liquid chromatography .

作用機序

Galamustine hydrochloride exerts its effects by inhibiting DNA through alkylation. It forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism results in the inhibition of cell growth and induction of cell death in cancer cells .

類似化合物との比較

Galamustine hydrochloride is similar to other nitrogen mustard compounds, such as mechlorethamine and melphalan. it has shown less bone marrow toxicity compared to mechlorethamine . The compound’s unique structure, involving a galactose moiety, distinguishes it from other nitrogen mustards and contributes to its specific biological activity .

Similar compounds include:

Mechlorethamine: A nitrogen mustard with higher bone marrow toxicity.

Melphalan: Another nitrogen mustard used in cancer treatment.

L-phenylalanine mustard: Similar in its effects on cell kinetics.

特性

CAS番号 |

107811-63-2 |

|---|---|

分子式 |

C10H20Cl3NO5 |

分子量 |

340.6 g/mol |

IUPAC名 |

(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol;hydrochloride |

InChI |

InChI=1S/C10H19Cl2NO5.ClH/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6;/h6-10,14-17H,1-5H2;1H/t6-,7+,8+,9-,10?;/m1./s1 |

InChIキー |

YPEQSOJVCFFDKJ-IBUKJIQJSA-N |

異性体SMILES |

C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl |

SMILES |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |

正規SMILES |

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O.Cl |

関連するCAS |

105618-02-8 (Parent) |

同義語 |

6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose 6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose C6-galactose mustard C6-galactose mustard hydrochloride C6-GLM galactose-6-mustard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~,N~4~,N~6~,N~8~-Tetramethylpyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B1215620.png)

![N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)acetamide](/img/structure/B1215629.png)